Fmoc-DAOc HCl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

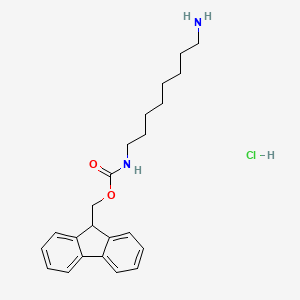

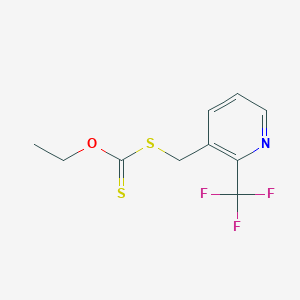

“Fmoc-DAOc HCl” is a compound that is used as an amino acid derivatizing agent for HPLC analysis. It is also used as an N-protecting reagent for peptide and oligonucleotide syntheses .

Synthesis Analysis

The Fmoc group is one of the most widely used N-protection groups in solid and solution-phase synthesis. Despite the versatility of Fmoc, deprotection by the removal of the Fmoc group to unmask primary amines requires the use of a basic secondary amine nucleophile . This poses challenges in sensitive molecules that bear reactive electrophilic groups .

Molecular Structure Analysis

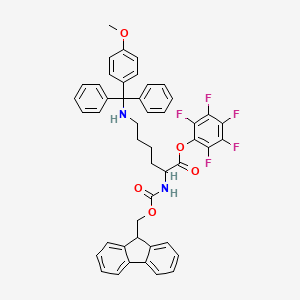

The molecular formula of “this compound” is C23H31ClN2O2 . The InChI representation of the molecule is InChI=1S/C23H30N2O2.ClH/c24-15-9-3-1-2-4-10-16-25-23 (26)27-17-22-20-13-7-5-11-18 (20)19-12-6-8-14-21 (19)22;/h5-8,11-14,22H,1-4,9-10,15-17,24H2, (H,25,26);1H .

Chemical Reactions Analysis

The Fmoc group is removed using DEA/ACN and subsequently reacted with mercaptosuccinic acid or cysteine to capture and remove the Fmoc-residue . In the continuous one-pot peptide chain coupling and de-Fmoc reactions, each peptide intermediate can be easily purified through sequential washing with HCl aq. and Na 2 CO 3 aq. solutions .

Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 403.0 g/mol . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 11 rotatable bonds . The exact mass and monoisotopic mass of the compound are 402.2074059 g/mol . The topological polar surface area of the compound is 64.4 Ų .

Aplicaciones Científicas De Investigación

Fmoc-DAOc HCl is widely used in scientific research due to its low toxicity, low odor, and low cost. It is commonly used in the synthesis of peptides, proteins, and other biomolecules, as well as in the preparation of various pharmaceuticals and biopharmaceuticals. In addition, this compound has been used in a variety of other applications, such as in the synthesis of fluorescent dyes, as a surfactant for the formation of nanostructures, and as a stabilizing agent for enzymes.

Mecanismo De Acción

Target of Action

The primary target of Fmoc-DAOc HCl is the amine group in organic synthesis . The Fmoc (Fluorenylmethyloxycarbonyl) group is a base-labile protecting group that is frequently used to protect amines . This protection is crucial during the synthesis of complex molecules, where the amine group needs to be shielded from reacting with other functional groups .

Mode of Action

The Fmoc group interacts with its target, the amine, through a process known as Fmoc protection . This involves the reaction of the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), resulting in the formation of a carbamate . The Fmoc group can also be introduced through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Biochemical Pathways

The Fmoc group plays a significant role in the solid-phase peptide synthesis (SPPS) . It acts as a temporary protecting group for the amine at the N-terminus in SPPS .

Pharmacokinetics

The fmoc group is known to be rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Result of Action

The result of the Fmoc group’s action is the protection of the amine group, allowing for the successful synthesis of complex molecules . After the synthesis is complete, the Fmoc group can be removed, revealing the original amine group .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature . The Fmoc group is base-labile, meaning it is removed in basic conditions . Therefore, the pH of the environment significantly impacts the stability and efficacy of this compound. Additionally, the reaction of the amine with Fmoc-Cl to introduce the Fmoc group is sensitive to moisture and heat , highlighting the importance of carefully controlled conditions during synthesis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Fmoc-DAOc HCl has a number of advantages for lab experiments. It is a low-toxicity, low-odor, and low-cost surfactant, making it an ideal choice for a variety of applications. It is also easy to synthesize, and can be isolated by precipitation or filtration. Finally, it has a variety of biochemical and physiological effects, making it a useful tool for a variety of experiments.

The main limitation of this compound is that it is not compatible with all biomolecules, and may not be suitable for certain applications. In addition, it can be difficult to isolate and purify the product due to its low solubility in water.

Direcciones Futuras

Fmoc-DAOc HCl has a variety of potential future applications. It could be used to increase the solubility and stability of peptides and proteins, as well as to increase the activity of enzymes. It could also be used to increase the permeability of cell membranes, allowing for the delivery of drugs and other molecules. In addition, it could be used to create nanostructures, as well as to synthesize fluorescent dyes. Finally, it could be used to create novel biopharmaceuticals and pharmaceuticals.

Métodos De Síntesis

Fmoc-DAOc HCl is synthesized by the reaction of Fmoc-Cl (Fmoc-2-chloro-2-methylpropanoic acid) and DAOc (diaminooctanoic acid) in an aqueous solution. The reaction is conducted in an acidic medium, typically with either hydrochloric acid or sulfuric acid. The reaction proceeds in two steps: first, the Fmoc-Cl is deprotonated to form the Fmoc-anion, and then the DAOc is protonated to form the this compound product. The reaction is typically carried out at room temperature, and the product is isolated by precipitation or filtration.

Safety and Hazards

Propiedades

IUPAC Name |

9H-fluoren-9-ylmethyl N-(8-aminooctyl)carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O2.ClH/c24-15-9-3-1-2-4-10-16-25-23(26)27-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22;/h5-8,11-14,22H,1-4,9-10,15-17,24H2,(H,25,26);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCSZBFCMMQCLBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-(chloromethyl)-3-[[(2R)-oxetan-2-yl]methyl]benzimidazole-5-carboxylate](/img/structure/B6297218.png)

![[S(R)]-N-((1R)-(adamantan-1-yl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H- xanthen-4-yl)methyl)-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6297238.png)

![[S(R)]-N-[(1S)-1-[2-(9-anthracenyl)phenyl]-2-(diphenylphosphino)ethyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6297290.png)